molecular formula C4H10OS B6149614 2-methoxypropane-1-thiol CAS No. 25117-99-1

2-methoxypropane-1-thiol

Cat. No.: B6149614
CAS No.: 25117-99-1
M. Wt: 106.2
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Description

2-Methoxypropane-1-thiol, with the CAS number 25117-99-1, is an organosulfur compound of significant interest in synthetic organic chemistry and materials science research . This chemical, with a molecular formula of C4H10OS and a molecular weight of 106.19 g/mol, features a thiol (-SH) functional group, which imparts distinctive reactivity . As a low molecular weight thiol, this compound is a valuable reagent for studying nucleophilic reactions and redox processes . The thiol group can undergo deprotonation to form a thiolate, which is a potent nucleophile, enabling its use in the formation of sulfide and disulfide bonds—a key process in polymer and materials chemistry . Furthermore, thiols play critical roles in biological systems; they are key to the function of antioxidants like glutathione and are involved in the regulation of protein function through disulfide bridge formation and redox signaling . Researchers utilize this compound to explore these fundamental chemical mechanisms and to develop novel synthetic pathways for complex molecules. This product is offered with a high purity specification of 98% . It is supplied with cold-chain transportation to ensure stability and is intended For Research Use Only . It is not for use in human or veterinary diagnostic or therapeutic applications .

Properties

CAS No.

25117-99-1

Molecular Formula

C4H10OS

Molecular Weight

106.2

Purity

95

Origin of Product

United States

Synthetic Methodologies for 2 Methoxypropane 1 Thiol and Analogues

Direct Synthesis Approaches to Alkyl Thiols

Direct methods for synthesizing alkyl thiols often involve the introduction of the thiol group in a single step from a suitable precursor. These approaches are valued for their efficiency and atom economy.

Thiolation Reactions of Propene Oxide Derivatives and Related Epoxy Compounds

The ring-opening of epoxides by a sulfur nucleophile is a well-established method for the synthesis of β-hydroxy thiols. researchgate.netethz.ch In the context of 2-methoxypropane-1-thiol, the corresponding epoxide precursor would be 2-methoxypropene (B42093) oxide. The reaction proceeds via a nucleophilic attack of a hydrosulfide (B80085) agent on one of the carbon atoms of the epoxide ring.

Under basic or neutral conditions, the nucleophilic attack preferentially occurs at the less sterically hindered carbon atom of the epoxide. ethz.ch For a monosubstituted epoxide like 2-methoxypropene oxide, the attack would occur at the terminal carbon, leading to the desired this compound.

A variety of sulfur nucleophiles can be employed for this transformation, including sodium hydrosulfide (NaSH) and triphenylsilanethiol. ias.ac.in The latter is a solid derivative of hydrogen sulfide (B99878) that can generate a nucleophilic sulfur species. ias.ac.in The reaction of thiols with epoxides is considered a "click" reaction due to its efficiency, regioselectivity, and mild reaction conditions, often leading to high yields of the β-hydroxy thioether product. researchgate.net

Thiolation of Epoxides
Epoxide PrecursorSulfur ReagentProductKey Features
2-Methoxypropene oxideSodium Hydrosulfide (NaSH)This compoundNucleophilic ring-opening at the less substituted carbon.
General EpoxideTriphenylsilanethiolβ-Hydroxy ThiolSolid H2S equivalent, attacks the less hindered side. ias.ac.in

Nucleophilic Substitution Pathways Utilizing Alkyl Halides with Thiolating Reagents

A common and straightforward method for the synthesis of thiols is the SN2 reaction between an alkyl halide and a sulfur nucleophile. jove.com For the synthesis of this compound, the starting material would be 1-halo-2-methoxypropane (e.g., 1-chloro-3-methoxypropane). google.com

The most direct approach involves using the hydrosulfide anion (HS⁻) as the nucleophile, typically from a source like sodium hydrosulfide (NaSH). jove.comrsc.org However, a significant drawback of this method is the potential for the newly formed thiol to be deprotonated by the excess hydrosulfide or another base present in the reaction mixture. The resulting thiolate anion is a potent nucleophile and can react with another molecule of the alkyl halide to form a dialkyl sulfide as a byproduct. jove.comchemistrysteps.com To minimize this side reaction, a large excess of the hydrosulfide reagent is often used. chemistrysteps.com

Indirect and Multi-Step Synthesis Strategies for Thiol Functionality Introduction

Indirect methods involve the use of a protected thiol group or a functional group that can be subsequently converted to a thiol. These multi-step strategies often provide better control and can be advantageous when dealing with complex molecules or when direct thiolation is problematic.

Formation via Thioacetates and Subsequent Deprotection Strategies

A widely used indirect method for thiol synthesis involves the formation of a thioacetate (B1230152) intermediate followed by its deprotection. cmu.edu This approach begins with the reaction of an alkyl halide, such as 1-halo-2-methoxypropane, with a thioacetate salt, like potassium thioacetate, to form S-(2-methoxypropyl) thioacetate. cmu.edu

The thioacetate group serves as a stable, protected form of the thiol, which is less prone to oxidation to disulfides under ambient conditions. google.com The deprotection of the thioacetate to the free thiol is a necessary final step. google.com This can be achieved under various conditions, including treatment with strong acids or bases like sodium hydroxide (B78521) or hydrochloric acid. sigmaaldrich.commemphis.edu However, these harsh conditions can sometimes lead to unwanted side reactions and may not be suitable for molecules with sensitive functional groups. google.com

Milder deprotection methods have been developed, such as the use of sodium thiomethoxide or hydroxylamine. memphis.edunih.gov Another approach involves using catalytic amounts of tetrabutylammonium (B224687) cyanide, which can chemoselectively deprotect the thioacetate in the presence of other functional groups like acetates. google.com

Thioacetate Deprotection Methods
Deprotecting AgentConditionsAdvantages/Disadvantages
Sodium Hydroxide (NaOH)Reflux in ethanol. sigmaaldrich.commemphis.eduEffective but can be harsh. google.com
Hydrochloric Acid (HCl)Reflux in methanol. memphis.eduAcid-catalyzed, can affect other functional groups. memphis.edu
HydroxylamineRoom temperature in ethanol. memphis.eduMilder conditions, but can result in lower yields. memphis.edu
Tetrabutylammonium CyanideCatalytic amounts in chloroform/methanol. google.comMild and chemoselective. google.com

Synthesis Utilizing Isothiouronium Salts

The use of thiourea (B124793) as a sulfur nucleophile provides a reliable two-step route to thiols, avoiding the common issue of sulfide byproduct formation seen in direct alkylation with hydrosulfide. ucalgary.calibretexts.org The reaction of an alkyl halide with thiourea proceeds via an SN2 mechanism to form an intermediate S-alkylisothiouronium salt. wikipedia.orgwikipedia.org

This salt is stable and can often be isolated. ucalgary.ca Subsequent hydrolysis of the isothiouronium salt, typically with a base such as sodium hydroxide, liberates the desired thiol. wikipedia.orgwikipedia.org This method is advantageous because the intermediate salt is not nucleophilic, thus preventing the formation of a sulfide byproduct. jove.com The entire process can often be carried out in one pot without isolating the intermediate salt. ucalgary.ca

Catalytic Preparations of Thiols Employing Hydrogen Sulfide

The direct addition of hydrogen sulfide (H₂S) across the double bond of an alkene is another route to thiols. ias.ac.in For the synthesis of this compound, a potential precursor could be an unsaturated ether. Historically, the addition of H₂S to alkenes was achieved through free-radical mechanisms, but this often led to the formation of dialkyl sulfides as significant byproducts. ias.ac.in

More contemporary methods utilize various catalysts to improve the selectivity for the desired thiol. For instance, the reaction of olefins with H₂S can be catalyzed by acids like alkyl sulfonic acid. ias.ac.in Zeolite catalysts have also been shown to be effective for the preparation of secondary thiols from linear olefins and H₂S, minimizing the formation of dialkyl sulfide byproducts. google.com Additionally, the reaction of alcohols with H₂S in the presence of certain catalysts, such as a blend of cobalt-molybdenum oxide on alumina, can also yield thiols. ias.ac.inresearchgate.net

Catalytic Synthesis of Thiols with H₂S
ReactantCatalystKey Features
AlkeneAlkyl Sulfonic AcidIncreases selectivity for alkyl thiols. ias.ac.in
Linear Olefin (C10-C30)ZeoliteHigh selectivity for secondary thiols, minimizes sulfide formation. google.com
AlcoholCoMo/alumina or NiMo/aluminaIndustrial preparation of alkyl thiols. ias.ac.in

Application of Organosilicon Thiol Reagents (e.g., Silanethiol, Disilathiane)

Organosilicon compounds serve as versatile reagents in organic synthesis, and the formation of thiols is no exception. Reagents like silanethiols (R₃SiSH) and hexamethyldisilathiane (B1360051) ((CH₃)₃Si)₂S, also known as bis(trimethylsilyl) sulfide or TMS₂S) offer pathways to synthesize thiols, including analogues of this compound.

Silanethiols are organosilicon compounds containing a thiol (-SH) group bonded to a silicon atom. ontosight.ai They are typically synthesized by reacting silanes with hydrogen sulfide. ontosight.ai Silanes can react with triphenylphosphine (B44618) sulfide in a radical-chain mechanism to produce the corresponding silanethiols in good yields. researchgate.net These reagents can then be used to introduce a thiol group into a molecule. The Si-S bond in silanethiols is relatively weak, which facilitates the transfer of the thiol group. ontosight.ai

Hexamethyldisilathiane (TMS₂S) is a commercially available, though foul-smelling, liquid reagent that serves as an aprotic source of sulfide (S²⁻). thieme-connect.comwikipedia.org It can be used to convert alkyl halides into thiols. For instance, tetrabutylammonium trimethylsilylthiolate, generated in situ from TMS₂S and tetrabutylammonium fluoride (B91410) (TBAF), reacts with bromoalkanes to yield the corresponding thiols. thieme-connect.comthieme-connect.com This method is noted for its chemoselectivity, often avoiding the formation of disulfide byproducts due to the mild reaction conditions. thieme-connect.comthieme-connect.com

A general scheme for the synthesis of a thiol from an alkyl halide using TMS₂S is presented below:

R-X + ((CH₃)₃Si)₂S → R-SH + (CH₃)₃Si-X + ...

This methodology can be applied to synthesize this compound by starting with a suitable halo-precursor like 1-halo-2-methoxypropane.

Another application involves the use of hexamethyldisilazane (B44280) (HMDS), which is primarily used for the silylation of thiols to form protective groups during multi-step syntheses. wikipedia.org

Derivatization from Xanthates, Sodium Thiocyanate (B1210189), and Sodium Trithiocarbonates

Common sulfur-containing reagents provide reliable and well-established routes to thiols through derivatization.

Xanthates: The use of xanthate salts (ROCS₂⁻) is a popular method for creating thiols from alkyl halides. This process, known as the Chugaev elimination, typically involves two steps. First, an alkyl halide is treated with a xanthate salt, such as potassium O-ethyl xanthate, to form an S-alkyl xanthate. This intermediate is then hydrolyzed, usually under basic conditions, to yield the desired thiol. Xanthates are considered attractive thiol surrogates because they are generally odorless and stable. libretexts.org

StepReactionDescription
1 R-X + K⁺⁻S(C=S)OEtFormation of an S-alkyl xanthate intermediate from an alkyl halide.
2 R-S(C=S)OEt + H₂O/OH⁻Hydrolysis of the xanthate intermediate to yield the thiol, R-SH.

Sodium Thiocyanate: The synthesis of thiols via sodium thiocyanate (NaSCN) also proceeds through a two-step mechanism involving an alkyl halide. The alkyl halide is first reacted with sodium thiocyanate to produce an alkyl thiocyanate (R-SCN). This intermediate is subsequently reduced to the corresponding thiol. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). This method is a versatile route for preparing a wide range of thiols. youtube.com

Sodium Trithiocarbonates: Sodium trithiocarbonate (B1256668) (Na₂CS₃) provides a direct, one-step method for synthesizing thiols from alkyl halides. researchgate.net The reaction involves the S-alkylation of the trithiocarbonate salt by the alkyl halide, followed by acidification. The resulting monoalkyl trithiocarbonic acid is unstable and decomposes to liberate the thiol and carbon disulfide. chemrxiv.orggoogle.com This method has been successfully applied to synthesize various thiols. chemrxiv.org

A typical reaction sequence is as follows:

Alkylation: R-X + Na₂CS₃ → R-SCS₂Na + NaX

Acidification & Decomposition: R-SCS₂Na + H⁺ → [R-SCS₂H] → R-SH + CS₂

Stereoselective Synthesis of Chiral Methoxypropanethiols

The synthesis of specific enantiomers of chiral molecules like this compound requires specialized stereoselective methods.

Enantioselective Approaches for Chiral Thiol Formation

Enantioselective synthesis aims to create a specific stereoisomer of a chiral product. For chiral thiols, this often involves the asymmetric addition of a sulfur nucleophile to a prochiral substrate.

One powerful strategy is the use of chiral catalysts in Michael additions. For example, the conjugate addition of thiols to α,β-unsaturated compounds can be rendered enantioselective by employing a chiral catalyst. nih.gov Chiral organocatalysts, such as cinchona alkaloid derivatives, have been shown to effectively control the stereochemistry of the carbon-sulfur bond formation, leading to high enantiomeric excess (ee) of the chiral thiol product. nih.gov

The development of the enantioselective sulfa-Michael addition of thiols to cyclobutenes using a chiral bifunctional acid-base catalyst highlights the potential of this approach. While this specific example does not produce this compound, the principles are broadly applicable. High yields and enantioselectivities (up to 99.7:0.3 er) have been achieved in the synthesis of thio-substituted cyclobutanes. nih.gov

The general approach involves the activation of the substrate by the chiral catalyst, creating a chiral environment that directs the nucleophilic attack of the thiol to one face of the molecule, leading to the preferential formation of one enantiomer.

Catalyst TypeReactionTypical Outcome
Chiral Cinchona SquaramideSulfa-Michael additionHigh diastereo- and enantioselectivity nih.gov
Chiral PhosphineAddition of aryl thiols to allenoatesGood enantiomeric excess

Resolution Techniques for Racemic Mixtures of this compound

When a synthesis produces a racemic mixture (a 50:50 mixture of both enantiomers), resolution techniques can be employed to separate them. slideshare.net The most common method involves converting the enantiomers into diastereomers, which have different physical properties and can be separated. slideshare.netyoutube.com

For a racemic thiol like this compound, this can be achieved by reacting it with a chiral resolving agent. Since thiols are acidic, a chiral base could be used to form diastereomeric salts. However, a more common approach for thiols would be to derivatize them with a chiral carboxylic acid or its derivative to form diastereomeric thioesters.

The general procedure is as follows:

Diastereomer Formation: The racemic thiol, (±)-R-SH, is reacted with a single enantiomer of a chiral carboxylic acid, for example, (R')-COOH, to form a mixture of diastereomeric thioesters: (R)-R-S-CO-(R') and (S)-R-S-CO-(R').

Separation: These diastereomers have different physical properties, such as solubility, and can be separated by fractional crystallization or chromatography. youtube.com

Liberation of Enantiomer: Once separated, the pure diastereomers are hydrolyzed to yield the individual, optically pure enantiomers of the thiol, (R)-R-SH and (S)-R-SH, and the chiral resolving agent is recovered.

Another advanced technique is chiral chromatography, where the racemic mixture is passed through a column containing a chiral stationary phase. youtube.com The two enantiomers interact differently with the chiral stationary phase, causing them to travel through the column at different rates and allowing for their separation. youtube.com

Advanced Spectroscopic Characterization and Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework.

¹H NMR and ¹³C NMR Spectral Analysis of 2-Methoxypropane-1-thiol

For this compound, ¹H and ¹³C NMR spectroscopy would provide the foundational data for its structural confirmation. Although specific spectral data for this compound are not available, one can predict the expected signals based on its structure: CH₃OCH(CH₃)CH₂SH.

¹H NMR: One would anticipate distinct signals for the different proton environments: the methoxy (B1213986) (CH₃O-) protons, the methine (CH) proton, the methyl (CH₃-) protons adjacent to the methine, the methylene (B1212753) (CH₂S-) protons, and the thiol (SH) proton. The integration of these signals would correspond to the number of protons in each environment (3:1:3:2:1). The splitting patterns (multiplicity) of these peaks, governed by the n+1 rule, would reveal the neighboring protons. For instance, the methylene protons would likely appear as a doublet due to coupling with the adjacent methine proton.

¹³C NMR: A ¹³C NMR spectrum would show four distinct signals corresponding to the four unique carbon environments in the molecule: the methoxy carbon, the methine carbon, the methyl carbon, and the methylene carbon attached to the sulfur atom. The chemical shifts of these signals are influenced by the electronegativity of the neighboring atoms (oxygen and sulfur).

Predicted ¹H and ¹³C NMR Data for this compound This table is predictive and not based on experimental data.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Predicted ¹H Multiplicity
CH₃O- 3.3 - 3.5 55 - 60 Singlet
-CH(CH₃)- 3.5 - 3.8 75 - 80 Multiplet
-CH(CH₃)- 1.1 - 1.3 20 - 25 Doublet
-CH₂SH 2.5 - 2.8 25 - 30 Doublet

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the ¹H and ¹³C signals and confirm the connectivity of the atoms, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, typically on adjacent carbons. It would visually confirm the coupling between the methine proton and the protons of the adjacent methyl and methylene groups.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and hydrogen atoms. Each cross-peak in an HSQC spectrum would link a specific proton signal to its attached carbon signal, allowing for definitive assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). HMBC is crucial for piecing together the molecular fragments, for example, by showing a correlation from the methoxy protons to the methine carbon, confirming the ether linkage.

Chiral NMR Spectroscopy for Enantiomeric Discrimination

Since this compound possesses a chiral center at the second carbon, it exists as a pair of enantiomers. Chiral NMR spectroscopy is a powerful method to distinguish between these enantiomers. wvu.edu This is typically achieved by adding a chiral solvating agent or a chiral derivatizing agent to the NMR sample. wvu.edu These agents interact differently with each enantiomer, forming transient diastereomeric complexes that have distinct NMR spectra, allowing for the quantification of the enantiomeric excess (ee) of a sample. wvu.edu

Mass Spectrometry (MS) Applications in Compound Identification and Quantification

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Trace Analysis

Gas chromatography-mass spectrometry (GC-MS) is a robust method for separating and identifying volatile compounds like thiols. In a GC-MS analysis, the sample is vaporized and separated based on its boiling point and interaction with a capillary column before being detected by the mass spectrometer.

This technique is highly effective for:

Purity Assessment: Determining the percentage purity of a this compound sample by separating it from any impurities or byproducts.

Trace Analysis: Detecting and quantifying minute amounts of the compound in complex matrices. For many thiols, derivatization is often employed to improve chromatographic behavior and detection limits. nih.govresearchgate.net

A potential challenge in the GC analysis of thiols is their thermal lability and tendency to oxidize, which can sometimes lead to the formation of disulfides in the hot injector or column. tandfonline.comtandfonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

For less volatile or thermally sensitive compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. UPLC-MS, a high-resolution version of LC-MS, offers faster analysis times and better separation efficiency.

Key applications include:

Quantification in Biological Samples: LC-MS/MS (tandem mass spectrometry) is a highly sensitive and selective technique used for quantifying low levels of thiols in complex biological fluids. nih.gov

Analysis of Derivatized Thiols: Thiols are often derivatized to improve their ionization efficiency and chromatographic retention in reversed-phase LC systems. researchgate.netacs.orgunipd.it Methods for the chiral separation of metabolites using LC-MS have also been developed, which would be applicable to resolving the enantiomers of this compound. nih.gov

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, are indispensable for obtaining a "molecular fingerprint" of a compound by probing its specific bond vibrations.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. The resulting spectrum provides detailed information about the functional groups present in the molecule. For this compound, FT-IR analysis is expected to reveal characteristic absorption bands corresponding to its ether and thiol moieties, as well as its alkane backbone.

Table 1: Predicted FT-IR Absorption Bands for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Expected Intensity
Alkyl C-HStretching2800 - 3000Strong
Thiol S-HStretching2550 - 2600Weak, Sharp
Alkyl C-HBending/Deformation1365 - 1470Medium
Ether C-O-CStretching1060 - 1150Strong

Raman Spectroscopy, Including Surface-Enhanced Raman Spectroscopy (SERS) for Enhanced Sensitivity

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. rug.nl While FT-IR is sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar and symmetric bond vibrations. For thiols, the C-S stretching vibration, typically observed in the 600-750 cm⁻¹ region, provides a characteristic Raman signal. rsc.orgroyalholloway.ac.uk The S-H stretching band, which is weak in IR, can also be observed in Raman spectra.

A significant advancement in Raman spectroscopy is Surface-Enhanced Raman Spectroscopy (SERS), which can enhance the Raman signal by orders of magnitude. This enhancement occurs when molecules are adsorbed onto or are in close proximity to nanostructured metallic surfaces, typically gold or silver. spiedigitallibrary.orgmdpi.com Thiols have a strong affinity for these metals, forming self-assembled monolayers (SAMs), which makes SERS an exceptionally sensitive technique for their detection. spiedigitallibrary.orgresearchgate.netutwente.nl

For this compound, SERS analysis would be highly advantageous. By adsorbing the molecule onto a SERS-active substrate, its characteristic Raman signals would be greatly amplified, allowing for detection at very low concentrations. rsc.org The resulting SERS spectrum would provide a unique vibrational fingerprint, useful for both identification and quantification. While specific SERS studies on this compound have not been reported, research on other thiols demonstrates the power of this technique for differentiating structurally similar molecules. nih.gov

Table 2: Predicted Raman and SERS Bands for this compound
Functional GroupVibrational ModeExpected Raman Shift (cm⁻¹)Notes
Alkyl C-HStretching2800 - 3000Strong signal
Thiol S-HStretching~2550Weak signal in normal Raman, potentially enhanced in SERS
Thiol C-S-HBending~850 - 900Can be used for isotopic labeling studies rsc.org
Thiol C-SStretching600 - 750Characteristic band, strongly enhanced in SERS royalholloway.ac.uk

Other Chromatographic and Hyphenated Techniques (e.g., HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful separation techniques used for the analysis of non-volatile or thermally labile compounds. mdpi.com For the analysis of thiols like this compound, which are volatile, these techniques are typically employed after a derivatization step. astm.org

Derivatization involves reacting the thiol group with a specific reagent to form a non-volatile, stable derivative that can be easily detected by common HPLC detectors, such as UV-Vis or fluorescence detectors. astm.orgacs.org Fluorescence derivatization is particularly common as it provides high sensitivity and selectivity. The choice of derivatizing agent and chromatographic conditions (column, mobile phase) is critical for achieving good separation and quantification. astm.org

UPLC, an evolution of HPLC, utilizes smaller particle sizes in the stationary phase and higher operating pressures, resulting in faster analysis times, better resolution, and increased sensitivity. nih.gov A UPLC method, likely coupled with mass spectrometry (UPLC-MS), would be a state-of-the-art approach for the sensitive and selective analysis of derivatized this compound in complex matrices. While specific HPLC or UPLC methods for this compound are not detailed in the literature, the general principles of thiol analysis via these techniques are well-established and could be readily adapted. mdpi.comrsc.org

Computational Chemistry and Theoretical Studies

Electronic Structure Calculations

Electronic structure calculations are fundamental to modern chemistry, allowing for the detailed examination of molecular properties based on the principles of quantum mechanics. For a molecule such as 2-methoxypropane-1-thiol, these methods can predict its preferred three-dimensional shape, its spectral signatures, and the distribution of electrons within the molecule.

The three-dimensional arrangement of atoms in this compound, including its various possible conformations, can be accurately determined using computational methods like Density Functional Theory (DFT) and ab initio calculations. Geometry optimization is the process of finding the arrangement of atoms that corresponds to the lowest energy, representing the most stable structure of the molecule.

Ab Initio Methods: These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without the inclusion of experimental data. They provide a rigorous approach to solving the electronic Schrödinger equation.

Density Functional Theory (DFT): DFT is a widely used computational method that determines the electronic properties of a molecule based on its electron density. Functionals like B3LYP, combined with basis sets such as 6-31G* or 6-311++G(d,p), offer a balance of accuracy and computational cost for molecules of this size. nih.govcore.ac.uk

For this compound, conformational analysis is crucial. Rotation around the C-C, C-S, and C-O bonds leads to various conformers with different energies. Computational methods can map out the potential energy surface to identify the most stable conformers (global and local minima) and the energy barriers between them. The presence of the methoxy (B1213986) group and the thiol group introduces complexity due to potential intramolecular interactions, such as hydrogen bonding or steric hindrance, which these calculations can quantify.

Table 1: Common Computational Methods for Geometry Optimization

MethodDescriptionTypical Basis SetKey Application
Hartree-Fock (HF)A foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. It neglects electron correlation.6-31G(d)Initial geometry optimization, provides a starting point for more advanced calculations.
Møller-Plesset (MP2)An ab initio method that improves upon HF by including electron correlation effects, leading to more accurate geometries and energies.6-311+G(d,p)Accurate determination of geometries and interaction energies.
Density Functional Theory (B3LYP)A popular DFT method that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.6-311++G(d,p)Efficient and accurate geometry optimization, frequency calculations, and property predictions for a wide range of molecules. nih.gov

Once the optimized geometry of this compound is obtained, computational methods can predict its spectroscopic properties. These predictions are invaluable for interpreting experimental spectra or for identifying the compound.

Vibrational Frequencies: Calculations can determine the frequencies of molecular vibrations, which correspond to the absorption peaks in an infrared (IR) spectrum. Theoretical vibrational analysis helps in the assignment of experimental spectral bands to specific functional group movements, such as the S-H stretch, C-S stretch, and C-O-C asymmetric stretch. DFT methods, particularly B3LYP, have shown good agreement with experimental IR spectra after applying appropriate scaling factors. nih.govresearchgate.net

NMR Chemical Shifts: The magnetic environment of each nucleus (¹H and ¹³C) can be calculated to predict Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose within a DFT framework. nih.govresearchgate.net By calculating the chemical shifts for each unique proton and carbon atom in the stable conformers of this compound, a theoretical NMR spectrum can be generated. This aids in the assignment of complex experimental spectra.

Table 2: Hypothetical Predicted Vibrational Frequencies for this compound

Note: These are example values typical for the functional groups, based on general thiol and ether data. Actual calculated values would be specific to the molecule's full structure.

Vibrational ModeTypical Frequency Range (cm⁻¹)Description of Motion
S-H Stretch2550-2600Stretching of the sulfur-hydrogen bond.
C-H Stretch (Aliphatic)2850-3000Stretching of the carbon-hydrogen bonds in the propane (B168953) and methoxy groups.
C-O-C Asymmetric Stretch1070-1150Asymmetric stretching of the ether linkage.
C-S Stretch600-700Stretching of the carbon-sulfur bond.

The distribution of electrons in this compound governs its reactivity. Frontier Molecular Orbital (FMO) theory is particularly important, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO and LUMO: The HOMO represents the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character. The LUMO is the orbital most likely to accept electrons, indicating its electrophilic character. For a thiol, the HOMO often has significant contribution from the lone pair electrons on the sulfur atom. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the surface of the molecule. Red regions indicate areas of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue regions indicate positive potential (electron-poor), prone to nucleophilic attack. For this compound, the MEP would likely show a negative potential around the oxygen and sulfur atoms due to their lone pairs, and positive potentials around the hydrogen atoms, particularly the thiol hydrogen.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful asset for studying the detailed pathways of chemical reactions involving thiols. It allows for the characterization of short-lived, high-energy species like transition states that are difficult to observe experimentally.

A chemical reaction can be visualized as movement across a potential energy surface or landscape. nih.govfrontiersin.org Reactants reside in energy minima, and to transform into products (which are in another minimum), they must pass over an energy barrier. The peak of this barrier is the transition state.

For thiol transformations, such as the common thiol-ene reaction, computational methods can map this entire landscape. wikipedia.org By calculating the energies of reactants, products, intermediates, and transition states, a complete reaction profile can be constructed. nih.govresearchgate.net For a reaction involving this compound, this would involve:

Locating Stationary Points: Identifying the optimized geometries of all reactants, intermediates, and products.

Finding Transition States: Using algorithms to locate the saddle point on the energy surface that connects reactants to products. The structure of the transition state provides critical insight into the reaction mechanism, such as which bonds are breaking and forming.

Verifying the Pathway: Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that the identified transition state correctly connects the desired reactants and products.

The energy landscape provides the necessary data to predict the kinetics and selectivity of a reaction. nih.govrsc.org

Reaction Rates: According to Transition State Theory (TST), the height of the energy barrier (the activation energy, ΔG‡) from the reactant to the transition state is the primary determinant of the reaction rate. nih.gov A lower energy barrier corresponds to a faster reaction. Computational chemistry allows for the calculation of these barriers, enabling the comparison of different potential reaction pathways and the prediction of rate constants. For instance, in a thiol-disulfide exchange, the rate is highly dependent on the pKa of the attacking thiol. nih.gov

Reaction Selectivities: When a reaction can lead to multiple products (e.g., regioselectivity or stereoselectivity), computational modeling can predict the outcome. By comparing the activation energies for the different pathways leading to each product, the kinetically favored product (the one formed via the lowest energy barrier) can be identified. This is crucial in understanding reactions like the radical-initiated thiol-ene addition, which proceeds via an anti-Markovnikov mechanism. wikipedia.org Computational studies can rationalize this selectivity by showing that the transition state leading to the anti-Markovnikov product is lower in energy than the one for the Markovnikov product. nih.gov

: Molecular Dynamics Simulations of this compound

Molecular dynamics (MD) simulations serve as a powerful computational microscope for exploring the behavior of molecules at an atomistic level. acs.orgnih.gov By solving Newton's equations of motion for a system of interacting atoms, MD simulations can predict the trajectory of molecules over time, offering profound insights into their structural, dynamic, and thermodynamic properties. For a molecule like this compound, these simulations are instrumental in understanding its interactions in various environments and its propensity to form organized structures.

Investigation of Intermolecular Interactions and Solvent Effects

The behavior of this compound in a condensed phase is governed by a network of intermolecular interactions, both with itself and with surrounding solvent molecules. MD simulations, often combined with quantum mechanical calculations (QM/MM), provide a detailed picture of these interactions, which is crucial for predicting its behavior in chemical processes. nih.govchemrxiv.org

The structure of this compound, featuring a thiol (-SH) group, an ether linkage (-O-), and an isobutyl backbone, allows for a range of non-covalent interactions:

Hydrogen Bonding: The thiol group can act as a weak hydrogen bond donor.

Dipole-Dipole Interactions: The polar C-S and C-O-C bonds create a net molecular dipole, leading to dipole-dipole attractions.

Van der Waals Forces: These ubiquitous, weaker forces arise from temporary fluctuations in electron density and are significant for the nonpolar hydrocarbon portions of the molecule.

Solvent choice profoundly influences molecular behavior and reaction kinetics. chemrxiv.orgnih.gov Studies on related thiol systems have shown that solvents can alter reaction energy barriers and the stability of different molecular conformations. chemrxiv.orgdigitellinc.com For instance, research on thiol-ene reactions indicates that the polarity of the solvent can manipulate reaction pathways, with nonpolar solvents sometimes increasing the rate of certain steps. nih.gov MD simulations can quantify these solvent effects by calculating key metrics like interaction energies and radial distribution functions, which describe the probability of finding one molecule at a certain distance from another.

The table below summarizes the anticipated dominant intermolecular interactions between this compound and various representative solvents, which can be explicitly modeled in MD simulations.

SolventSolvent TypeDominant Interactions with this compoundExpected Consequences
WaterPolar, ProticHydrogen bonding (thiol-water), Dipole-dipoleModerate solubility, potential for specific hydration shell structures around polar groups.
EthanolPolar, ProticHydrogen bonding, Dipole-dipoleGood solubility due to favorable interactions with both polar and nonpolar parts of the molecule.
AcetonePolar, AproticDipole-dipoleGood solubility, interactions dominated by alignment of molecular dipoles.
HexaneNonpolarVan der Waals (dispersion) forcesLower solubility, interactions are primarily with the isobutyl and methyl groups.

This table is illustrative, based on general chemical principles. The precise strength of interactions would be quantified through simulation.

MD simulations employing hybrid QM/MM methods can provide even greater accuracy, particularly for studying chemical reactions, by treating the reacting core of the molecule with quantum mechanics and the surrounding solvent with classical mechanics. chemrxiv.org This approach has been successfully used to show that solvation in both polar and non-polar environments can significantly reduce the free energy barrier of activation for chemical reactions compared to the gas phase. chemrxiv.org

Simulation of Self-Assembly Processes Involving Thiolates

One of the most widely studied phenomena involving thiols is their ability to form highly ordered, self-assembled monolayers (SAMs) on metal surfaces, especially gold (Au). acs.orgnasa.govnorthwestern.edu In this process, the thiol's sulfur atom forms a strong covalent-like bond with the gold surface, resulting in the loss of the hydrogen atom and the formation of a surface-bound thiolate. MD simulations are a primary tool for investigating the structure, stability, and formation dynamics of these intricate nanoscale assemblies. acs.orgrsc.org

The self-assembly process is driven by a balance between the sulfur-gold interaction, which anchors the molecules to the surface, and the intermolecular interactions between the organic chains. acs.org For simple, linear alkanethiols, these chain-chain interactions lead to densely packed, quasi-crystalline structures with the alkyl chains tilted at a characteristic angle to the surface normal to maximize van der Waals forces. nih.gov

However, the specific molecular structure of 2-methoxypropane-1-thiolate would introduce significant deviations from this idealized picture. Its branched isobutyl structure and the presence of the methoxy group create steric bulk that hinders the formation of a highly ordered, densely packed monolayer. Simulations on thiols with bulky groups or on curved nanoparticle surfaces have shown that such steric constraints lead to more disordered and less dense films. nih.gov

MD simulations can model this self-assembly by placing a number of 2-methoxypropane-1-thiolate molecules on a simulated Au(111) surface and observing their collective behavior over nanoseconds. doi.org Key structural parameters derived from such simulations include the average tilt angle of the molecular backbone, the packing density (molecules per unit area), and the resulting monolayer thickness.

The following table provides a hypothetical comparison of the expected SAM properties for 2-methoxypropane-1-thiolate versus a simple linear thiol like 1-butanethiol, based on principles established through simulations of various thiol systems. acs.orgnih.govnih.gov

Property1-Butanethiolate SAM2-Methoxypropane-1-thiolate SAM (Predicted)Rationale for Difference
Packing Density HighLowerThe branched structure and methoxy group of 2-methoxypropane-1-thiolate create steric hindrance, preventing close packing. nih.gov
Chain Ordering High (quasi-crystalline)Low (more liquid-like/amorphous)Steric hindrance disrupts the uniform alignment of the molecular chains.
Average Tilt Angle Well-defined (~30° from surface normal)Less defined, potentially larger average tiltTo accommodate the bulky structure, the molecules would likely adopt a more varied and tilted orientation. nih.gov
Monolayer Thickness Consistent with tilted, extended chainsThinner than expected for a fully extended chainA more disordered and tilted arrangement would result in a reduced average thickness compared to a densely packed, upright monolayer. nih.gov

This table presents predicted trends based on established principles from simulations of analogous molecules. Specific values would require dedicated MD simulations for 2-methoxypropane-1-thiolate.

Ultimately, MD simulations provide an indispensable theoretical framework for predicting how the unique molecular architecture of this compound dictates its macroscopic properties, from its interactions in solution to its potential use in nanotechnology applications like SAMs.

Reactivity and Derivatization of 2 Methoxypropane 1 Thiol

Fundamental Reactivity of the Thiol Group

The thiol group is the sulfur analog of an alcohol group and shares some similarities in reactivity, though the differences in electronegativity and polarizability between sulfur and oxygen lead to distinct chemical properties. chemistrytalk.orgmasterorganicchemistry.com

Nucleophilic Properties and Alkylation Reactions

Thiols are generally more acidic than their corresponding alcohols, and consequently, their conjugate bases, thiolates (RS⁻), are excellent nucleophiles. masterorganicchemistry.comlibretexts.org The deprotonation of 2-methoxypropane-1-thiol can be readily achieved using a suitable base to generate the 2-methoxypropane-1-thiolate anion. This potent nucleophile can then participate in a variety of reactions, most notably S_N2 alkylation. youtube.comlibretexts.org

In this reaction, the thiolate anion attacks a primary or secondary alkyl halide, displacing the halide leaving group to form a thioether (sulfide). youtube.comlibretexts.org This process is analogous to the Williamson ether synthesis but is often more efficient due to the enhanced nucleophilicity of the thiolate. libretexts.org

General Reaction Scheme for Alkylation: CH₃OCH₂CH(CH₃)SH + Base → CH₃OCH₂CH(CH₃)S⁻ + HB⁺ CH₃OCH₂CH(CH₃)S⁻ + R-X → CH₃OCH₂CH(CH₃)S-R + X⁻ (Where R-X is an alkyl halide)

The reaction proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism. youtube.com To avoid side reactions where the newly formed thiol reacts with another molecule of the alkyl halide, thiourea (B124793) can be used as a sulfur nucleophile to first form an alkyl isothiourea salt, which is then hydrolyzed to yield the thiol. openstax.orglibretexts.org

Electrophile (R-X)Product (Thioether)Reaction Conditions
Iodomethane (CH₃I)2-Methoxy-1-(methylthio)propaneBase (e.g., NaH, NaOMe) in aprotic solvent (e.g., THF)
Benzyl Bromide (BnBr)1-(Benzylthio)-2-methoxypropaneBase (e.g., NaH, NaOMe) in aprotic solvent (e.g., THF)
Ethyl BromoacetateEthyl 2-((2-methoxy-1-methylethyl)thio)acetateBase (e.g., NaH, NaOMe) in aprotic solvent (e.g., THF)

This table presents representative alkylation reactions of this compound.

Oxidation Pathways to Disulfides, Sulfoxides, and Sulfones

The sulfur atom in this compound can exist in various oxidation states, allowing for its conversion to disulfides, sulfoxides, and sulfones. libretexts.org Unlike alcohols, where oxidation typically occurs at the carbon atom, thiol oxidation occurs at the sulfur atom. libretexts.org

Disulfide Formation: Mild oxidizing agents, such as iodine (I₂) or even atmospheric oxygen, can oxidize two molecules of a thiol to form a disulfide, which contains a sulfur-sulfur bond. openstax.orgwikipedia.org This reaction is a key feature of thiol chemistry. tandfonline.com The formation of the disulfide from this compound is a reversible process. openstax.org

2 CH₃OCH₂CH(CH₃)SH + [O] → CH₃OCH₂CH(CH₃)S-S-CH(CH₃)CH₂OCH₃ + H₂O

Sulfoxide (B87167) and Sulfone Formation: Further oxidation of the corresponding thioether (formed via alkylation) can yield sulfoxides and sulfones. openstax.orglibretexts.org Treatment of a sulfide (B99878) with one equivalent of an oxidizing agent like hydrogen peroxide (H₂O₂) typically yields a sulfoxide. libretexts.orgopenstax.org Using a stronger oxidizing agent or excess oxidant, such as a peroxyacid, can further oxidize the sulfoxide to a sulfone. openstax.orgorganic-chemistry.org The selectivity towards sulfoxide or sulfone can often be controlled by the choice of reagent and reaction conditions. organic-chemistry.orgorganic-chemistry.org

Starting MaterialOxidizing AgentProductOxidation State of Sulfur
This compoundMild (e.g., I₂, air)Bis(2-methoxy-1-methylethyl) disulfide-1
Thioether (R-S-R')H₂O₂Sulfoxide (R-SO-R')0
Sulfoxide (R-SO-R')Peroxyacid (e.g., m-CPBA)Sulfone (R-SO₂-R')+2

This table summarizes the oxidation products of this compound and its derivatives.

Reduction of Disulfides to Regenerate Thiols

The disulfide bond is relatively weak and can be readily cleaved to regenerate the corresponding thiols. libretexts.org This reduction can be accomplished using various reducing agents. A classic method involves treatment with zinc and an acid. openstax.org In biochemical and materials science applications, specific reducing agents like dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP) are commonly employed. thermofisher.comnih.gov

DTT, a thiol-containing reagent, reduces disulfides through a thiol-disulfide exchange mechanism, driven by the formation of a stable six-membered cyclic disulfide. psu.edu TCEP is a phosphine-based reductant that is odorless, more stable than DTT, and effectively reduces disulfides over a broad pH range without introducing additional thiol groups. psu.edubiosyn.combiosynth.com

CH₃OCH₂CH(CH₃)S-S-CH(CH₃)CH₂OCH₃ + Reducing Agent → 2 CH₃OCH₂CH(CH₃)SH

Functional Group Interconversions and Derivatization Strategies

The thiol group of this compound serves as a versatile handle for a wide array of functional group interconversions and derivatization strategies beyond simple alkylation. nih.govub.edu These transformations enable the introduction of diverse functionalities, tailoring the molecule for specific applications.

One key strategy involves the formation of thioesters through reaction with carboxylic acids or their derivatives (e.g., acyl chlorides). Another important derivatization is the Michael addition, where the thiolate adds to α,β-unsaturated carbonyl compounds. These reactions significantly expand the synthetic utility of this compound, allowing it to be incorporated into more complex molecular architectures. nih.gov

Click Chemistry Applications Involving this compound

"Click chemistry" refers to a class of reactions that are high-yielding, wide in scope, create no byproducts, and are easy to perform. nih.gov The thiol-ene reaction, which involves the addition of a thiol across a carbon-carbon double bond (an 'ene'), is a prominent example of a click reaction and has found extensive use in polymer and materials science. scinito.airsc.org

Thiol-Ene Reactions in Polymer Synthesis and Material Functionalization

The thiol-ene reaction can be initiated either by radicals (often via photoinitiation) or by a nucleophilic/base-catalyzed mechanism. scinito.airesearchgate.net In the context of polymer science, this compound can be used to functionalize polymers that have pendant alkene groups or, conversely, a derivative of it containing an alkene could be copolymerized and then reacted with other thiols. reading.ac.ukosti.govresearchgate.net

This "click" reaction is highly efficient and proceeds under mild conditions, often initiated by UV light in the presence of a photoinitiator. osti.govnih.gov It allows for the precise modification of material surfaces and the synthesis of well-defined polymer architectures. nih.govrsc.org For example, grafting this compound onto a polymer backbone containing vinyl groups can alter the polymer's properties, such as its hydrophilicity, adhesion, or biocompatibility. This strategy is widely used for creating functional materials, from biocompatible hydrogels to functionalized nanoparticles. reading.ac.ukresearchgate.net

ApplicationDescriptionInitiation Method
Surface FunctionalizationGrafting thiol-containing molecules like this compound onto surfaces with alkene groups to alter surface properties (e.g., wettability, biocompatibility). nih.govnih.govPhotoinitiation (UV light)
Polymer ModificationPost-polymerization modification of polymers with pendant double bonds to introduce the 2-methoxypropylthio moiety, creating functional polymers. researchgate.netrsc.orgRadical (photo or thermal) or Base-catalyzed
Network Polymer SynthesisCross-linking of multi-functional ene and thiol monomers to form highly uniform polymer networks. nih.govPhotoinitiation

This table outlines the applications of thiol-ene reactions, relevant to this compound, in polymer and materials science.

Thiol-Yne Reactions for Advanced Polymer Networks

The thiol-yne reaction is a powerful click chemistry method used to form highly cross-linked polymer networks. This reaction proceeds via a radical-mediated step-growth mechanism, where a thiol compound reacts with an alkyne. A key feature of the thiol-yne reaction is that each alkyne functional group can react sequentially with two thiol functional groups. Current time information in Bangalore, IN.

The general mechanism involves the addition of a thiyl radical (RS•) to an alkyne (R'C≡CR''), forming a vinyl sulfide radical. This radical then abstracts a hydrogen from another thiol molecule, regenerating the thiyl radical and forming a vinyl sulfide. This vinyl sulfide can then react with a second thiyl radical, ultimately leading to a dithioether linkage. This dual addition capability of the alkyne group results in a higher cross-link density and consequently, materials with higher glass transition temperatures (Tg) and rubbery moduli compared to analogous thiol-ene systems. Current time information in Bangalore, IN.researchgate.net

For a monofunctional thiol like this compound, participation in a thiol-yne polymerization would require reaction with a multifunctional alkyne to build a network structure. The thiol group of this compound would add across the carbon-carbon triple bond of the alkyne. While it would not form a cross-linked network on its own with a simple alkyne, it could be used to functionalize alkyne-containing polymers or act as a chain-limiting agent in a thiol-yne polymerization system.

The reaction is typically initiated by UV irradiation in the presence of a photoinitiator or by thermal initiation. wikipedia.org The anti-Markovnikov addition of the thiol to the alkyne is the predominant pathway. wikipedia.org

Table 1: General Components in a Thiol-Yne Polymerization System

ComponentExampleFunction
Thiol Pentaerythritol tetra(3-mercaptopropionate) (PETMP), this compoundMonomer, cross-linker, functionalizing agent
Alkyne 1,4-Diethynylbenzene, Propargyl acrylateMonomer, cross-linker
Initiator 2,2-Dimethoxy-2-phenylacetophenone (DMPA), Azobisisobutyronitrile (AIBN)Generates radicals upon UV or thermal stimulus
Solvent Tetrahydrofuran (THF), Dimethylformamide (DMF)Optional, to control viscosity

This table is representative of typical thiol-yne systems. Specific components and concentrations would be optimized for desired material properties.

Thiol-Epoxy Reactions for Crosslinked Materials

Thiol-epoxy reactions are another versatile class of "click" reactions used to create robust cross-linked materials. This reaction involves the base-catalyzed nucleophilic ring-opening of an epoxide by a thiol, forming a β-hydroxy thioether linkage. wikipedia.orgmdpi.com The reaction is known for its high efficiency, regioselectivity, and the generation of a hydroxyl group, which can be a site for further functionalization. wikipedia.org

In the context of this compound, its thiol group would act as the nucleophile. In the presence of a base catalyst (commonly a tertiary amine like 1-methylimidazole), the thiol is deprotonated to form a more nucleophilic thiolate anion. rsc.org This thiolate then attacks one of the electrophilic carbon atoms of the epoxide ring, leading to the formation of a stable carbon-sulfur bond and a secondary alcohol.

When multifunctional thiols and epoxides are used, this reaction leads to the formation of a three-dimensional polymer network. wikipedia.org Materials derived from thiol-epoxy chemistry exhibit excellent adhesion, thermal stability, and mechanical properties. rsc.org The incorporation of this compound into such a system, for instance with a diepoxide, could be used to control the cross-link density or to introduce its specific methoxypropyl moiety into the final material. Hybrid materials combining thiol-epoxy and thiol-yne chemistries have also been developed, offering a dual-curing methodology to achieve unique material properties. mdpi.comnih.gov

Table 2: Characteristics of Thiol-Epoxy Crosslinking Reactions

FeatureDescription
Reactants Multifunctional Thiol + Multifunctional Epoxide
Catalyst Typically a base, such as a tertiary amine (e.g., 1-methylimidazole) or a phosphine. rsc.org
Product Linkage β-Hydroxy thioether. wikipedia.org
Reaction Conditions Often performed at elevated temperatures, though can proceed at room temperature.
Key Advantages High efficiency, minimal side reactions, formation of hydroxyl groups for potential further reactions. wikipedia.org
Resulting Properties Good adhesion, high thermal stability, excellent mechanical characteristics. rsc.org

This table summarizes general features. The specific properties of the resulting material depend on the structure of the thiol and epoxy monomers.

Catalytic Transformations Facilitated by this compound (e.g., as a ligand or reactant)

While specific catalytic applications of this compound are not widely reported, its chemical structure suggests potential utility as a ligand in homogeneous catalysis. The sulfur atom in the thiol group possesses lone pairs of electrons that can coordinate to transition metal centers. Thiols and their corresponding thiolates are known to act as ligands in a variety of catalytic systems. rsc.org

The interaction of a thiol ligand with a metal catalyst can have several effects:

Acceleration: The thiol can participate in metal-ligand cooperation (MLC), where the ligand is not just a spectator but actively participates in bond activation, potentially accelerating the catalytic reaction. rsc.org

Inhibition/Selectivity Control: A thiol can also act as a reversible inhibitor by competing with the substrate for coordination sites on the metal catalyst. This can be exploited to control the selectivity of a reaction, for instance, in the semihydrogenation of alkynes, by preventing over-reduction to the alkane. rsc.org

As a "transient cooperative ligand," a thiol like this compound could reversibly bind to a metal center. rsc.org This dynamic interaction allows for fine-tuning of the catalyst's activity and selectivity. The specific properties of this compound, such as its steric bulk and the electronic influence of the methoxy (B1213986) group, would modulate the behavior of the catalytic system. For example, in ruthenium-catalyzed hydrogenation reactions, the addition of ancillary thiols has been shown to significantly impact both the rate and the selectivity of the transformation. rsc.org Therefore, it is plausible that this compound could be employed in such a capacity to tailor the outcome of metal-catalyzed reactions.

Advanced Applications in Materials Science and Chemical Engineering

Polymer Chemistry and Advanced Polymeric Materials:

Design of Degradable and Stimuli-Responsive Polymeric Systems:There is no evidence of 2-methoxypropane-1-thiol being incorporated into polymers designed to be degradable or to respond to external stimuli.

While the broader class of thiol compounds is extensively studied for these applications, the specific molecule of this compound has not been a subject of published research in these fields. Therefore, no data tables or detailed research findings on this particular compound can be provided.

Mentioned Compounds

Since no article could be generated, the table of mentioned compounds is not applicable.

Nanotechnology Applications

The functionalization of nanomaterials with organic ligands is a critical step in tailoring their properties for specific applications. Thiols are among the most widely used ligands for this purpose, especially for gold nanoparticles and quantum dots, due to the formation of stable metal-sulfur bonds.

Functionalization of Nanoparticles (e.g., Gold Nanoparticles) for Material Science

The attachment of thiol-containing molecules to the surface of gold nanoparticles (AuNPs) is a foundational technique in materials science. This surface modification can stabilize the nanoparticles, prevent aggregation, and introduce new functionalities. While a diverse range of thiols has been employed for this purpose, specific research on the use of this compound in the functionalization of AuNPs is not found in the reviewed literature. General principles suggest that the thiol group of this compound would readily bind to a gold surface. The methoxy (B1213986) group could potentially influence the hydrophilicity and dispersibility of the resulting nanoparticles.

Table 1: Examples of Thiols Used in Gold Nanoparticle Functionalization (General)

Thiol CompoundPurpose of FunctionalizationReference
Sodium 3-mercapto-1-propanesulfonateIntroduction of negative charge for stabilityGeneral Knowledge
2-(Diethylamino)ethanethiol hydrochlorideIntroduction of positive charge for stabilityGeneral Knowledge
Thioglycolic acidEnhancement of stability and specificity for ion detectionGeneral Knowledge

Surface Modification of Quantum Dots and Other Nanomaterials

Quantum dots (QDs) are semiconductor nanocrystals whose electronic and optical properties are highly dependent on their surface chemistry. Thiol-containing ligands are frequently used to passivate the surface of QDs, which can improve their quantum yield and stability. The specific application of this compound for the surface modification of quantum dots or other nanomaterials has not been detailed in available research. In principle, the thiol group could anchor the molecule to the QD surface, with the methoxy group providing a specific chemical functionality at the interface.

Table 2: Common Thiol-Based Ligands for Quantum Dot Surface Modification

LigandQuantum Dot TypeEffect of ModificationReference
3-mercaptopropionic acidCdTeImproved stability in aqueous solutions nih.gov
1,4-dithiothreitol (DTT)CdSEnhanced fluorescence properties nih.gov
CysteineCdSBiocompatibility for biological applications nih.gov

Application as Chemical Reagents and Intermediates in Fine Chemical Synthesis

The thiol group is a versatile functional group in organic synthesis, participating in a wide array of reactions. Thiols can act as nucleophiles, reducing agents, or be used to introduce sulfur-containing moieties into a molecule. While there is a wealth of information on the use of various thiols as reagents and intermediates, specific examples detailing the application of this compound in fine chemical synthesis are not prominent in the scientific literature. Its structural relative, 2-methoxypropene (B42093), is a known reagent for the protection of alcohol groups in organic synthesis. It is plausible that this compound could be used in similar contexts where a thiol functionality is required, potentially in the synthesis of pharmaceuticals or agrochemicals. However, without specific studies, its role remains speculative.

Table 3: General Reactions Involving Thiols in Organic Synthesis

Reaction TypeRole of ThiolExample of Thiol
Thiol-ene reactionAddition to a C=C double bondVarious thiols
Nucleophilic substitutionDisplacement of a leaving groupThiophenol
Oxidation to disulfidesFormation of S-S bondsCysteine

Environmental Chemistry and Biogeochemical Cycling

Occurrence and Role in Natural Systems (Non-human)

Detection and Formation in Plant Metabolisms and Microorganisms (e.g., Mangifera indica)

While direct detection of 2-methoxypropane-1-thiol in plant or microbial systems is not extensively documented in scientific literature, the presence of its close structural analog, 2-methoxy-1-propanol, has been reported in mango (Mangifera indica) nih.gov. This discovery provides a strong indication of a plausible natural origin for this compound, as the metabolic pathways for the conversion of alcohols to thiols are well-established in various organisms.

The biosynthesis of thiols often involves the activation of a hydroxyl group, followed by nucleophilic substitution with a sulfur source. In plants and microorganisms, this process can be catalyzed by specific enzymes. For instance, the biosynthesis of sulfur-containing volatiles can be facilitated by enzymes like thiol methyltransferases, which are involved in the methylation of glucosinolate hydrolysis products nih.gov. Although this specific pathway may not directly apply to this compound, it illustrates the enzymatic machinery present in plants for the synthesis of diverse sulfur compounds.

The formation of a thiol from its corresponding alcohol in a biological system could proceed through several enzymatic steps. A plausible pathway would involve the phosphorylation of the primary alcohol (2-methoxy-1-propanol) by a kinase to form a phosphate (B84403) ester, a good leaving group. Subsequently, an enzyme such as a cysteine synthase-like enzyme could catalyze the substitution of the phosphate group with a sulfide (B99878) ion or a sulfur-containing molecule like cysteine, to yield this compound.

Microorganisms are also known producers of a wide array of volatile sulfur compounds. The biosynthesis of compounds like 2-methyltetrahydrothiophen-3-one (B78238) in bacteria involves precursors such as methionine and homocysteine nih.gov. It is conceivable that microbial metabolic pathways could also lead to the formation of this compound, potentially through the modification of amino acid precursors or the transformation of other organic molecules present in the environment.

Contribution to Non-Human Aroma Profiles and Flavor Precursor Chemistry

For example, other thiols like 3-methyl-2-butene-1-thiol (B196119) have been identified as important contributors to the "skunky" aroma of cannabis and the characteristic scent of some beers sciencealert.com. Similarly, various monoterpene thiols are responsible for the characteristic aromas of citrus fruits, grape must, and black currants mdpi.com.

Given its structure, this compound would likely possess a distinct sulfurous and potentially fruity or onion-like aroma. Its contribution to a natural aroma profile would depend on its concentration and the presence of other volatile compounds.

In the context of flavor precursor chemistry, non-volatile precursors such as glycosides and substituted cysteine sulfoxides can release volatile aroma compounds during ripening or processing essencejournal.com. It is plausible that this compound could exist in a non-volatile, conjugated form in plants like Mangifera indica. For instance, it could be bound to a sugar molecule as a glycoside or to an amino acid. Enzymatic or chemical hydrolysis of such a precursor during fruit ripening or microbial action could then release the volatile thiol, contributing to the dynamic aroma profile of the organism.

Biogenic and Abiotic Formation Pathways in Environmental Matrices

The formation of this compound in the environment can potentially occur through both biological (biogenic) and non-biological (abiotic) pathways.

Biogenic formation would primarily involve the metabolic activities of plants and microorganisms as discussed in section 7.1.1. The synthesis would likely stem from precursors such as its alcohol analog, 2-methoxy-1-propanol, or from sulfur-containing amino acids.

Abiotic formation pathways for thiols have been demonstrated in specific environmental settings. For example, methanethiol (B179389) can be formed abiotically in hydrothermal vent systems through the reaction of carbon dioxide, hydrogen sulfide, and hydrogen gas under high temperature and pressure scentspiracy.com. While this specific high-energy environment is not directly applicable to the formation of a more complex thiol like this compound, it highlights that abiotic synthesis of thiols from simple inorganic precursors is possible under certain geochemical conditions.

A more likely abiotic pathway for the formation of this compound in more common environmental matrices like soil and water could involve the reaction of its corresponding alkyl halide with a sulfide source. For instance, if 1-chloro-2-methoxypropane (B1656727) were present in the environment as a pollutant, it could undergo nucleophilic substitution with hydrogen sulfide or sulfide ions present in anoxic sediments or water to form this compound.

Environmental Fate and Degradation Mechanisms

The environmental fate of a chemical is governed by its transport and transformation processes in various environmental compartments. For a volatile compound like this compound, its distribution and degradation in the atmosphere, soil, and aquatic systems are of primary concern.

Atmospheric Oxidation Pathways and Products

Once volatilized into the atmosphere, this compound is expected to be degraded primarily through oxidation by photochemically generated radicals, most notably the hydroxyl radical (•OH). The rate of this reaction is a key determinant of the compound's atmospheric lifetime.

The reaction of thiols with •OH radicals can proceed via two main pathways: hydrogen abstraction from the S-H group or from a C-H bond, and •OH addition to the sulfur atom. For most simple thiols, hydrogen abstraction from the sulfhydryl group is the dominant pathway. This initial reaction would lead to the formation of a thiyl radical (CH₃OCH(CH₃)CH₂S•) and a molecule of water.

The subsequent reactions of the thiyl radical are complex and can lead to a variety of products. In the presence of oxygen, the thiyl radical can react to form a sulfonyl radical (RSO₂•), which can then undergo further reactions to produce sulfur dioxide (SO₂) and other sulfur-containing compounds. SO₂ can be further oxidized in the atmosphere to form sulfuric acid (H₂SO₄), a major component of acid rain and a contributor to aerosol formation nih.gov.

The presence of nitrogen oxides (NOx) in the atmosphere can also influence the degradation pathways of thiols, potentially altering the yield of SO₂ researchgate.net. The atmospheric oxidation of volatile organic compounds, including thiols, can contribute to the formation of secondary organic aerosols (SOAs), which have implications for air quality and climate copernicus.org.

Biodegradation Pathways in Soil and Aquatic Systems

In soil and aquatic environments, the primary degradation mechanism for this compound is expected to be biodegradation by microorganisms. The biodegradability of a compound is influenced by its chemical structure and the presence of microbial populations capable of its metabolism.

While specific studies on the biodegradation of this compound are lacking, the general principles of microbial degradation of organic compounds can be applied. Microorganisms can utilize organic compounds as a source of carbon and energy. The biodegradation of thiols can occur under both aerobic and anaerobic conditions.

Under aerobic conditions, the initial step in the biodegradation of a thiol often involves oxidation of the thiol group to a sulfonate (R-SO₃⁻). This can then be followed by cleavage of the carbon-sulfur bond, releasing the sulfur as sulfate, which can be utilized by other organisms. The remaining carbon skeleton would then be metabolized through common central metabolic pathways.

Under anaerobic conditions, such as in anoxic sediments or groundwater, different microbial processes would be involved. Reductive pathways may occur, and the compound could potentially be used as an electron acceptor in anaerobic respiration by certain bacteria. The biodegradation of organic pollutants in soil is a complex process influenced by factors such as soil type, pH, temperature, and the presence of other nutrients nih.govepa.gov. The rate and extent of biodegradation of this compound would depend on these environmental factors and the specific microbial communities present.

Scientific Data on this compound Remains Elusive

Despite a comprehensive search of available scientific literature, detailed information regarding the environmental chemistry, biogeochemical cycling, and specific chemo-sensory roles of the chemical compound this compound is not available.

Efforts to gather data on the environmental fate, potential for biodegradation, and its presence or role within ecosystems did not yield any specific research findings. Similarly, investigations into its potential function as a semiochemical or its ecological implications in animal communication or other chemo-sensory processes did not uncover any dedicated studies.

General information on volatile organosulfur compounds (VOSCs) indicates their importance in broad biogeochemical cycles, such as the sulfur cycle, and their roles as signaling molecules in various organisms. However, without specific research on this compound, it is not possible to extrapolate these general characteristics to this particular compound with scientific accuracy.

Furthermore, no analytical studies detailing the detection of this compound in environmental or biological samples were found, which would be a prerequisite for understanding its distribution and potential impact. The synthesis and basic chemical properties are noted in chemical databases, but this information does not extend to its environmental or biological functions.

Consequently, the creation of a detailed article focusing on the environmental chemistry and chemo-sensory science of this compound, as outlined in the initial request, cannot be fulfilled at this time due to the absence of the necessary scientific data.

Q & A

Basic Research Questions

Q. How can researchers confirm the molecular identity and purity of 2-methoxypropane-1-thiol?

  • Methodological Answer :

  • Spectroscopic Analysis : Use nuclear magnetic resonance (NMR) spectroscopy to confirm the structure. For example, the thiol proton (-SH) typically appears as a broad singlet near δ 1.3–1.6 ppm in 1H^1H-NMR. The methoxy group (-OCH3_3) resonates around δ 3.3 ppm .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or gas chromatography-mass spectrometry (GC-MS) can confirm the molecular ion peak at m/z 106.19 (C4_4H10_{10}OS) .
  • Chromatography : High-performance liquid chromatography (HPLC) or gas chromatography (GC) with a polar column (e.g., DB-WAX) can assess purity. Retention times should be calibrated against a certified reference standard .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer :

  • Ventilation : Use a fume hood to mitigate exposure to volatile thiol vapors, which can cause respiratory irritation .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Thiols can react with skin proteins, leading to irritation .
  • Emergency Measures : In case of spills, neutralize with a 5% sodium hypochlorite solution to oxidize the thiol. For skin contact, wash immediately with soap and water for 15 minutes .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

  • Methodological Answer :

  • Solubility : The compound is sparingly soluble in water but miscible with organic solvents like ethanol and dichloromethane. This property informs solvent selection for reactions .
  • Stability : Thiols are prone to oxidation. Store under inert gas (e.g., N2_2) at 2–8°C to prevent disulfide formation. Add stabilizers like EDTA to aqueous solutions .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate the electron density distribution using software like Gaussian or ORCA. The thiol group’s high electron density at the sulfur atom makes it a strong nucleophile. Compare with analogs like 1-ethoxy-propane-2-thiol to assess steric effects .
  • Reaction Pathway Simulation : Use molecular dynamics (MD) to model reaction trajectories. For example, simulate the attack of this compound on alkyl halides to predict regioselectivity .

Q. What synthetic routes optimize the yield of this compound while minimizing byproducts?

  • Methodological Answer :

  • Thiolation of Alcohols : React 2-methoxypropan-1-ol with Lawesson’s reagent or P4_4S10_{10} under anhydrous conditions. Monitor reaction progress via TLC (Rf_f ~0.5 in hexane:ethyl acetate, 3:1) .
  • Byproduct Mitigation : Use scavengers like molecular sieves to absorb water, preventing hydrolysis. Purify via vacuum distillation (bp ~90–100°C at reduced pressure) .

Q. How does this compound interact with metal catalysts in cross-coupling reactions?

  • Methodological Answer :

  • Catalyst Screening : Test palladium (e.g., Pd(OAc)2_2) or copper (e.g., CuI) catalysts in Ullmann-type couplings. Thiols can act as ligands, potentially poisoning the catalyst. Optimize ligand-to-metal ratios using Design of Experiments (DoE) .
  • Spectroscopic Monitoring : Use in-situ IR spectroscopy to track thiolate intermediate formation. Peaks near 2500 cm1^{-1} (S-H stretch) diminish as metal-thiolate bonds form .

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